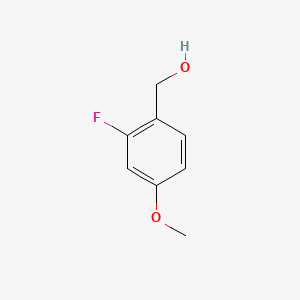

2-Fluoro-4-methoxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYGOIQKPGPBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343980 | |

| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-09-4 | |

| Record name | 2-Fluoro-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2-fluoro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzyl alcohol: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzyl alcohol, a substituted aromatic alcohol of increasing interest to researchers in drug development and materials science. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications, offering field-proven insights for scientific professionals.

Core Molecular Profile: Physicochemical Properties and Structure

This compound is a distinct chemical entity characterized by the presence of a fluorine atom and a methoxy group on the benzene ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological interactions.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | (2-fluoro-4-methoxyphenyl)methanol[1][2] |

| CAS Number | 405-09-4[1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₉FO₂[1][2][6][8] |

| Molecular Weight | 156.16 g/mol [2][4] |

| SMILES | COC1=CC=C(CO)C(F)=C1[1][2] |

| InChI Key | AZYGOIQKPGPBTM-UHFFFAOYSA-N[2][4] |

Physical and Chemical Properties

The compound's physical state and recommended storage conditions are critical for maintaining its integrity in a research setting.

| Property | Value | Source |

| Appearance | Clear colorless to yellow liquid | [5] |

| Purity | Typically ≥95% | [1][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

| Refractive Index | 1.5225-1.5275 @ 20°C | [5] |

Molecular Structure and Electronic Effects

The unique arrangement of substituents on the benzyl alcohol core dictates its chemical behavior. The electron-donating methoxy group (at position 4) and the electron-withdrawing, highly electronegative fluorine atom (at position 2) create a nuanced electronic environment. This substitution pattern is crucial for its role as a synthetic building block, influencing reaction pathways and the properties of derivative compounds.

Caption: Chemical structure of (2-fluoro-4-methoxyphenyl)methanol.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. This method is favored for its high yield and operational simplicity.

Rationale for Synthetic Approach

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.

-

Expertise & Experience: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ offers superior practical advantages. It is a milder reagent, selective for aldehydes and ketones, and is significantly safer to handle as it can be used in protic solvents like ethanol or methanol without violent decomposition. This makes the reaction setup and workup procedures more straightforward and scalable.

Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde

This protocol describes a self-validating system for producing high-purity this compound.

Materials:

-

2-Fluoro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude alcohol via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. The following data are representative of what is expected for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.0 | m | 2H | Ar-H | Aromatic protons in a complex splitting pattern due to F-H coupling. |

| ~6.8-6.6 | m | 1H | Ar-H | Aromatic proton influenced by both F and OCH₃ groups. |

| 4.65 | s | 2H | -CH ₂OH | Methylene protons adjacent to the hydroxyl group. |

| 3.80 | s | 3H | -OCH ₃ | Methyl protons of the methoxy group. |

| ~2.5 (variable) | br s | 1H | -OH | Hydroxyl proton; shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum identifies all unique carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d) | C -F | Aromatic carbon directly bonded to fluorine; exhibits a large C-F coupling constant. |

| ~158 | C -OCH₃ | Aromatic carbon bonded to the methoxy group. |

| ~125 (d) | C -CH₂OH | Aromatic carbon bearing the hydroxymethyl group; shows smaller C-F coupling. |

| ~115 (d) | Ar-C H | Aromatic methine carbon adjacent to the fluorine atom. |

| ~102 | Ar-C H | Aromatic methine carbon ortho to the methoxy group. |

| ~98 (d) | Ar-C H | Aromatic methine carbon meta to the fluorine atom. |

| ~60 | -C H₂OH | Aliphatic carbon of the hydroxymethyl group. |

| 55.5 | -OC H₃ | Methyl carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1200 | Strong | C-O Stretch | Aryl Ether |

| 1100-1000 | Strong | C-O Stretch | Primary Alcohol |

| 1150-1100 | Strong | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 156.06

-

Key Fragments: Loss of H₂O (m/z = 138), loss of CH₂OH (m/z = 125), and fragments corresponding to the substituted aromatic ring.

Chemical Reactivity and Applications

This compound is a versatile building block, primarily due to the reactivity of its primary alcohol and the substituted aromatic ring.

Key Synthetic Transformations

The compound can undergo several key reactions, making it a valuable intermediate:

-

Oxidation: The primary alcohol can be oxidized to 2-fluoro-4-methoxybenzaldehyde using mild reagents (e.g., PCC, DMP) or further to 2-fluoro-4-methoxybenzoic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

-

Etherification: The hydroxyl group can be converted into an ether (e.g., Williamson ether synthesis). The resulting ether could serve as a fluorinated version of the widely used p-methoxybenzyl (PMB) protecting group.[9]

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) yields the corresponding esters.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, with the directing effects of the fluoro and methoxy groups guiding the position of new substituents.

Caption: Key synthetic pathways from this compound.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modify physicochemical properties like lipophilicity. As a fluorinated building block, this compound serves as a valuable synthon for introducing a fluorinated benzyl moiety into complex molecules, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Potential in Materials Science

The aldehyde precursor, 2-Fluoro-4-methoxybenzaldehyde, is recognized as a building block for advanced materials such as organic light-emitting diodes (OLEDs) and specialty polymers.[10] The fluorine atom can impart thermal stability and hydrophobicity, while the aromatic system contributes to electronic properties.[10] By extension, the alcohol derivative can be used to synthesize monomers for polyesters and other polymers where tailored electronic and physical properties are desired.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The information is derived from its Safety Data Sheet (SDS).

Hazard Identification

Recommended Handling and Storage

-

Handling: Use in a well-ventilated place, such as a chemical fume hood.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid the formation of dust and aerosols.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[3]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[3]

In all cases of exposure, seek medical advice if symptoms persist.[3][11]

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[3] |

| Hand Protection | Handle with chemical-impermeable gloves (inspected prior to use).[3] |

| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[3] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded.[3] |

References

- 1. This compound 95% | CAS: 405-09-4 | AChemBlock [achemblock.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 405-09-4 [sigmaaldrich.com]

- 5. H32118.09 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. 405-09-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. watson-int.com [watson-int.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-methoxybenzyl Alcohol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-4-methoxybenzyl alcohol (CAS No. 405-09-4), a key fluorinated building block for professionals in research, chemical synthesis, and drug development. The strategic placement of fluorine and methoxy groups on the benzyl scaffold imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, provides a robust, field-proven synthesis protocol, explores its applications, and outlines essential safety and handling procedures.

Core Compound Identity and Properties

This compound is a substituted aromatic alcohol. The presence of an electron-withdrawing fluorine atom ortho to the hydroxymethyl group and an electron-donating methoxy group para to it creates a distinct electronic environment that influences its reactivity and the properties of downstream compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.16 g/mol | [1] |

| CAS Number | 405-09-4 | [1][2] |

| IUPAC Name | (2-Fluoro-4-methoxyphenyl)methanol | [1] |

| Synonyms | 2-Fluoro-p-anisyl alcohol, 3-Fluoro-4-hydroxymethyl anisole | [1] |

| Physical Form | Liquid | |

| Appearance | Clear, colorless to yellow liquid | |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Synthesis Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde

The most direct and widely applicable method for synthesizing this compound is the chemoselective reduction of the corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity, making it ideal for both laboratory and scale-up operations.

Causality of Experimental Design:

-

Reagent Choice (NaBH₄): Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LAH) because it selectively reduces the aldehyde functional group without affecting other potentially sensitive moieties on the aromatic ring.[3] It is also safer to handle and does not require strictly anhydrous conditions.

-

Solvent Choice (Ethanol/Methanol): Protic solvents like ethanol or methanol are preferred for NaBH₄ reductions. They not only dissolve the aldehyde substrate but also act as a proton source to protonate the intermediate alkoxide, forming the final alcohol product upon workup.

-

Temperature Control (0°C to Room Temperature): The initial addition of NaBH₄ is often performed at 0°C to moderate the initial exothermic reaction. Allowing the reaction to proceed to completion at room temperature is sufficient to ensure a high conversion rate without promoting side reactions.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxybenzaldehyde (1 equivalent) in ethanol (10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Reagent Addition: To the cooled solution, add sodium borohydride (1.2 equivalents) slowly in small portions over 15 minutes. (Note: Hydrogen gas evolution may be observed) .

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise until gas evolution ceases. This step neutralizes excess NaBH₄ and the sodium borate salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Applications in Research and Development

While specific, publicly documented applications of this compound are emergent, its structural motifs are highly relevant in modern medicinal and materials chemistry. Its utility can be inferred from the applications of its precursors and closely related analogs.

-

Intermediate for Bioactive Molecules: Fluorinated aromatic compounds are of high interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, leading to improved pharmacokinetic and pharmacodynamic profiles.[4] This alcohol serves as a key intermediate, allowing for the introduction of the 2-fluoro-4-methoxybenzyl moiety into larger, more complex bioactive scaffolds.

-

Precursor for Agrochemicals: The synthesis of highly fluorinated benzyl alcohol derivatives is crucial for the production of modern pyrethroid insecticides.[5][6] The structural backbone of this compound makes it a candidate for derivatization into new agrochemical agents.

-

Building Block in Materials Science: The precursor, 2-fluoro-4-methoxybenzaldehyde, is utilized in the development of advanced materials such as high-performance polymers and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluoro and methoxy groups are valuable in designing materials with specific optical and thermal characteristics.

Safety and Handling

As a professional researcher or scientist, adherence to strict safety protocols is paramount when handling any chemical intermediate.

-

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

- 6. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

2-Fluoro-4-methoxybenzyl alcohol synthesis from 2-Fluoro-4-methoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxybenzyl alcohol from 2-Fluoro-4-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthetic transformation of 2-Fluoro-4-methoxybenzaldehyde to this compound, a valuable building block in medicinal chemistry and materials science. We delve into the core chemical principles governing the reduction of aromatic aldehydes, presenting two field-proven methodologies: chemoselective reduction using sodium borohydride and catalytic hydrogenation. The narrative emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and critical safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Significance of a Fluorinated Benzyl Alcohol

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound, with its specific substitution pattern, serves as a key intermediate for the synthesis of complex bioactive molecules and functional materials. The efficient and selective synthesis of this alcohol from its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde, is a fundamental and frequently employed transformation in synthetic chemistry. This document serves as an authoritative guide to this process, grounded in established chemical principles and validated laboratory practices.

Foundational Principles: The Reduction of a Carbonyl Group

The conversion of an aldehyde to a primary alcohol is a classic example of a reduction reaction in organic chemistry. At its core, this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1]

The mechanism proceeds in two distinct stages:

-

Nucleophilic Addition: The electron-rich hydride acts as a nucleophile, attacking the partially positive carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: A proton source (typically a protic solvent or an acidic workup) donates a proton to the negatively charged oxygen atom, yielding the final alcohol product.

The choice of reducing agent is critical and dictates the reaction's selectivity, safety, and scalability. While numerous reagents can effect this change, sodium borohydride and catalytic hydrogenation represent two of the most practical and widely adopted methods.

Methodology I: Chemoselective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, making it an exemplary choice for the reduction of aldehydes and ketones.[2]

Rationale for Selection (The "Why")

-

Chemoselectivity: NaBH₄ exhibits excellent functional group tolerance. It readily reduces aldehydes and ketones but, under standard conditions, does not reduce less reactive carbonyl derivatives such as esters, amides, or carboxylic acids.[3] This selectivity is crucial when working with multifunctional molecules, preventing unwanted side reactions.

-

Operational Simplicity: The reaction is typically performed in common protic solvents like methanol or ethanol at or below room temperature, requiring standard laboratory glassware.[3][4]

-

Safety Profile: Compared to more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle. It reacts slowly and controllably with protic solvents, whereas LiAlH₄ reacts violently.

Experimental Protocol

Materials and Reagents:

-

2-Fluoro-4-methoxybenzaldehyde (C₈H₇FO₂, MW: 154.14 g/mol )

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), reagent grade

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 eq.) in methanol (approx. 10 volumes, e.g., 30 mL for 3 g of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial for controlling the initial exotherm upon addition of the reducing agent.

-

Reagent Addition: Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled reaction and manages the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours.

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the excess NaBH₄ by slowly adding 1 M HCl dropwise until the effervescence ceases and the solution is slightly acidic (pH ~5-6).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing & Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Data Summary

| Parameter | Value/Condition | Rationale |

| Solvent | Methanol or Ethanol | Protic solvent stabilizes the borohydride and serves as the proton source for the alkoxide. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm; reaction proceeds efficiently at room temperature. |

| Stoichiometry (NaBH₄) | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the aldehyde. |

| Typical Reaction Time | 3 - 5 hours | Sufficient time for complete reduction at the specified temperature. |

| Workup | Acidic Quench | Neutralizes the borate salts and destroys excess NaBH₄. |

| Typical Yield | >95% | This reduction is generally a high-yielding transformation. |

Workflow Visualization

Caption: Workflow for NaBH₄ reduction of 2-Fluoro-4-methoxybenzaldehyde.

Methodology II: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and green alternative for aldehyde reduction. This method utilizes hydrogen gas (H₂) and a heterogeneous catalyst, typically a noble metal on a solid support, to achieve the reduction.

Rationale for Selection (The "Why")

-

Atom Economy: This method is highly atom-economical, as the only reagent is hydrogen, and the only byproduct is typically heat. There are no stoichiometric inorganic byproducts to be removed.

-

Scalability: Catalytic hydrogenation is a robust and highly scalable process, making it attractive for industrial applications.

-

Catalyst Reusability: The heterogeneous catalyst can often be recovered by simple filtration and reused, reducing cost and waste.

-

Conditions: The reaction can often be run under mild pressure and temperature conditions.[5]

Experimental Protocol

Materials and Reagents:

-

2-Fluoro-4-methoxybenzaldehyde

-

Palladium on Carbon (Pd/C, 5-10 wt%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

-

Hydrogen gas source

-

Inert gas (Nitrogen or Argon)

-

Celite™ or a similar filter aid

Procedure:

-

Vessel Charging: To a suitable high-pressure reaction vessel, add 2-Fluoro-4-methoxybenzaldehyde (1.0 eq.) and a solvent such as ethanol (approx. 15-20 volumes).

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol%). The catalyst should be handled with care in a well-ventilated area, as dry Pd/C can be pyrophoric.

-

Inerting: Seal the vessel and purge the headspace several times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel, pressurizing to the desired level (e.g., 3-4 bar / 50 psi).

-

Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Completion & Purging: Once the reaction is complete (typically 4-16 hours), stop the agitation and carefully vent the excess hydrogen. Purge the vessel again with inert gas.

-

Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely in the air, as it may ignite. It should be wetted with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the desired this compound.

Data Summary

| Parameter | Value/Condition | Rationale |

| Catalyst | 5% Pd/C | A common, effective, and robust catalyst for aldehyde hydrogenation. |

| Solvent | Ethanol, Ethyl Acetate | Common solvents that are stable under hydrogenation conditions. |

| H₂ Pressure | 3 - 5 bar (approx. 45-75 psi) | Mild pressure is typically sufficient for this transformation.[5] |

| Temperature | Room Temperature | The reaction is generally efficient without heating. |

| Catalyst Loading | 1 - 5 mol% | A low catalytic amount is sufficient for complete conversion. |

| Typical Yield | >98% | Hydrogenation is very efficient and often proceeds to full conversion. |

Workflow Visualization

Caption: Workflow for catalytic hydrogenation of 2-Fluoro-4-methoxybenzaldehyde.

Product Purification and Characterization

The crude product obtained from either method is often of high purity. However, for exacting applications, purification by flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) or recrystallization may be employed.

Characterization is confirmed using standard spectroscopic techniques:

-

¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet or doublet for the benzylic CH₂ protons (~4.5 ppm) and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~190 ppm) and the appearance of a new signal for the benzylic carbon (~60-65 ppm).

-

IR Spectroscopy: Disappearance of the strong C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Conclusion

The reduction of 2-Fluoro-4-methoxybenzaldehyde to this compound is a straightforward yet critical synthetic step. Both sodium borohydride reduction and catalytic hydrogenation offer highly efficient and reliable pathways to the desired product. The choice between them depends on the specific requirements of the synthesis: NaBH₄ offers unparalleled operational simplicity and chemoselectivity for small-scale lab work, while catalytic hydrogenation provides a greener, more atom-economical, and scalable solution for larger quantities. By understanding the principles and protocols detailed in this guide, researchers can confidently and effectively produce this key synthetic intermediate.

References

- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Fluoro-4-methoxybenzyl alcohol: An In-depth Technical Guide

Introduction

2-Fluoro-4-methoxybenzyl alcohol, a substituted aromatic alcohol, serves as a crucial building block in the synthesis of various organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are of significant interest in drug design and the development of novel materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex chemical systems.

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein, based on predictive models and analysis of analogous structures, offers researchers, scientists, and drug development professionals a detailed reference for the characterization of this important chemical entity.

Molecular Structure and Key Features

The structural formula of this compound is C₈H₉FO₂[1], with a molecular weight of 156.15 g/mol [1]. The molecule consists of a benzyl alcohol core, substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy group.

Figure 1: Molecular Structure of this compound.

The presence of the electronegative fluorine atom ortho to the hydroxymethyl group and the electron-donating methoxy group para to it creates a unique electronic environment within the aromatic ring, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and comparison with structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the hydroxyl proton, and the methoxy protons. The solvent used for analysis (typically CDCl₃ or DMSO-d₆) will influence the chemical shift of the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Doublet of doublets | 1H | Aromatic H (C6-H) |

| ~6.7 - 6.9 | Doublet of doublets | 1H | Aromatic H (C5-H) |

| ~6.6 - 6.7 | Doublet | 1H | Aromatic H (C3-H) |

| ~4.6 | Singlet | 2H | Benzylic CH₂ |

| ~3.8 | Singlet | 3H | Methoxy CH₃ |

| Variable | Singlet (broad) | 1H | Hydroxyl OH |

Interpretation and Rationale:

-

Aromatic Protons: The three aromatic protons will appear as distinct multiplets due to coupling with each other and with the fluorine atom. The proton at C6 will be a doublet of doublets due to ortho-coupling with the proton at C5 and meta-coupling with the fluorine at C2. The proton at C5 will also be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will likely appear as a doublet due to ortho-coupling with the proton at C5.

-

Benzylic Protons: The two protons of the CH₂OH group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet and can be confirmed by D₂O exchange.

Figure 2: Predicted ¹H NMR key correlations for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms to which it is coupled (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~160 (d) | Large | C2 (C-F) | | ~158 | | C4 (C-O) | | ~128 (d) | Small | C6 | | ~125 (d) | Small | C1 (C-CH₂OH) | | ~105 (d) | Medium | C5 | | ~102 (d) | Medium | C3 | | ~60 | | Benzylic CH₂ | | ~55 | | Methoxy CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C2) will show the largest C-F coupling constant and will be significantly downfield. The other aromatic carbons will also exhibit smaller C-F couplings depending on their proximity to the fluorine atom. The carbon attached to the methoxy group (C4) will also be downfield.

-

Aliphatic Carbons: The benzylic carbon (CH₂) and the methoxy carbon (CH₃) will appear in the typical aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic (CH₂, CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Alcohol, Ether |

| 1200 - 1100 | C-F stretch | Aryl-F |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is a characteristic feature of the hydroxyl group of an alcohol, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ and CH₃ groups are observed below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to several sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the alcohol and the methoxy group are expected in the 1250-1000 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1200-1100 cm⁻¹ region is indicative of the C-F bond.

Figure 3: Experimental workflow for FT-IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 156 | [C₈H₉FO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₇H₆FO]⁺ | Loss of OH radical |

| 125 | [C₇H₆FO]⁺ | Loss of CH₂OH radical |

| 111 | [C₆H₄FO]⁺ | Loss of CH₃ from methoxy group |

| 95 | [C₆H₄F]⁺ | Loss of CO from the ring |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak at m/z 156 should be observable, confirming the molecular weight.

-

Loss of Hydroxyl Radical: Fragmentation of the alcohol can lead to the loss of a hydroxyl radical (·OH), resulting in a fragment at m/z 139.

-

Loss of Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the benzylic carbon can result in the loss of a ·CH₂OH radical, giving a peak at m/z 125.

-

Loss of Methyl Radical: The methoxy group can lose a methyl radical (·CH₃) to form a fragment at m/z 111.

-

Further Fragmentation: The aromatic ring can undergo further fragmentation, such as the loss of carbon monoxide (CO), leading to smaller fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The distinct patterns in the ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra, arising from the unique combination of fluoro, methoxy, and benzyl alcohol functionalities, serve as reliable fingerprints for this compound. This comprehensive spectroscopic analysis is an invaluable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, facilitating the confident use and further investigation of this versatile chemical intermediate.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-methoxybenzyl Alcohol

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

To the researchers, medicinal chemists, and process development scientists at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical properties of 2-Fluoro-4-methoxybenzyl alcohol (CAS No. 405-09-4). As a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring formulation efficacy, and maintaining product integrity.

This document moves beyond a simple recitation of data. It is structured to provide a deep, mechanistic understanding of the factors governing the behavior of this compound in various environments. By elucidating the "why" behind the experimental observations and theoretical predictions, we aim to empower you to make informed decisions in your research and development endeavors. The protocols and analytical methodologies detailed herein are designed to be self-validating, promoting a culture of scientific rigor and reproducibility.

Core Physicochemical Properties: A Snapshot

This compound is a substituted aromatic alcohol with the molecular formula C₈H₉FO₂ and a molecular weight of approximately 156.16 g/mol .[1] It typically presents as a clear, colorless to pale yellow liquid.[2][3] The presence of a fluorine atom and a methoxy group on the benzene ring, in addition to the primary alcohol functionality, imparts a unique set of properties that influence its solubility and reactivity.

| Property | Value | Source |

| CAS Number | 405-09-4 | [1] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.16 g/mol | [4] |

| Appearance | Clear, colorless to yellow liquid | [2][3] |

| IUPAC Name | (2-Fluoro-4-methoxyphenyl)methanol | [4] |

Solubility Profile: A Predictive and Practical Approach

A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and biological studies. While experimental solubility data for this compound is not extensively published, we can infer its behavior based on its structural features and data from analogous compounds.

Predicted Solubility in Common Solvents

The presence of a polar hydroxyl group suggests some degree of solubility in polar solvents, while the aromatic ring and methoxy group contribute to its lipophilicity, favoring solubility in organic solvents. The fluorine atom, being highly electronegative, can influence the molecule's dipole moment and its ability to participate in hydrogen bonding, thereby subtly altering its solubility profile compared to its non-fluorinated analog, 4-methoxybenzyl alcohol.

For 4-methoxybenzyl alcohol, it is reported to be poorly soluble in water but soluble in organic solvents.[5] It is reasonable to hypothesize a similar trend for this compound.

Table of Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic aromatic ring and methoxy group likely dominate over the polar hydroxyl and fluoro groups. |

| Methanol, Ethanol | High | The alcohol functionality will readily form hydrogen bonds with these protic solvents. |

| Acetone, Ethyl Acetate | High | Good solubility is expected due to the compound's moderate polarity. |

| Dichloromethane, Chloroform | High | The aromatic character of the molecule favors solubility in these non-polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of compounds. |

| Hexane | Low to Moderate | The polarity of the hydroxyl group may limit solubility in highly non-polar solvents like hexane. |

Causality Behind Predictions: The "like dissolves like" principle is the cornerstone of these predictions. The interplay between the polar hydroxyl and fluoro groups and the non-polar benzene ring and methoxy group dictates the compound's affinity for different solvent environments.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method provides a robust framework for determining the solubility of this compound in various solvents.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours with continuous agitation to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

-

Quantification of Dissolved Solute:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and calculate the concentration of this compound based on a standard curve.

-

-

Data Reporting:

-

Express solubility in units of mg/mL or mol/L.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for experimental solubility determination.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical parameter that can impact its shelf-life, the impurity profile of its reaction products, and the safety of its handling. The primary degradation pathways for benzyl alcohols are typically oxidation and, to a lesser extent, reactions involving the hydroxyl group.

Susceptibility to Oxidation

Benzyl alcohols are known to be susceptible to oxidation, which can convert the primary alcohol to the corresponding aldehyde (2-fluoro-4-methoxybenzaldehyde) and subsequently to the carboxylic acid (2-fluoro-4-methoxybenzoic acid).[6][7] This process can be accelerated by exposure to air (oxygen), elevated temperatures, light, and the presence of metal ions or other oxidizing agents.

Diagram of Potential Oxidative Degradation Pathway:

Caption: Potential oxidative degradation pathway.

The rate of oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, can increase the electron density at the benzylic position, potentially making it more susceptible to oxidation. Conversely, the electron-withdrawing fluorine atom may have a stabilizing effect.

Influence of pH and Temperature

While generally stable at neutral pH, extreme acidic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions. For instance, strong acids could catalyze etherification if other alcohols are present. Strong bases could deprotonate the hydroxyl group, forming an alkoxide that might be more susceptible to oxidation.

Some supplier information suggests storing the compound at 2-8°C, indicating that its stability may be compromised at higher temperatures over long periods.

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific photostability data for this compound is not available, it is prudent to protect it from prolonged exposure to light, particularly UV radiation, to prevent potential degradation.

Recommendations for Storage and Handling

Based on its potential instabilities, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8°C) is advisable.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially if the material is to be heated. Avoid contact with strong oxidizing agents.

Analytical Methodologies for Purity and Stability Assessment

Robust analytical methods are essential for determining the purity of this compound and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

Proposed HPLC Method

A reversed-phase HPLC method with UV detection is a versatile and reliable technique for the analysis of this compound and its potential degradation products.

Table of Proposed HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of aromatic compounds. |

| Mobile Phase | Acetonitrile and water gradient | Allows for the elution of compounds with a range of polarities. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for good peak shape and resolution. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

Method Validation: The proposed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. A stability-indicating method should be able to resolve the parent compound from its potential degradation products.

Proposed GC-MS Method

For the analysis of volatile impurities and for structural confirmation of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.

Table of Proposed GC-MS Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium at a constant flow rate | Provides good chromatographic efficiency. |

| Injection Mode | Split or splitless, depending on concentration | Allows for flexibility in sample concentration. |

| Temperature Program | Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) | Ensures the elution of all components. |

| MS Detector | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

Conclusion: A Foundation for Future Research

This guide provides a comprehensive overview of the solubility and stability of this compound, grounded in fundamental chemical principles and data from analogous compounds. While predictive in nature, the information presented here offers a solid foundation for researchers and developers. It is our hope that this guide will not only serve as a practical reference but also stimulate further experimental investigation to refine our understanding of this important synthetic intermediate. The provided protocols for experimental determination and analytical characterization are intended to facilitate this endeavor, ensuring that future work is built upon a foundation of robust and reliable data.

References

- 1. scbt.com [scbt.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2-Fluoro-4-methoxyphenyl)methanol

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract

(2-Fluoro-4-methoxyphenyl)methanol, also known as 2-Fluoro-4-methoxybenzyl alcohol, is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring, make it a versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.

Nomenclature, Structure, and Identification

The formal IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)methanol . It is also widely recognized by its synonym, This compound .[1] The presence of substituents on the benzene ring dictates its chemical behavior: the hydroxylmethyl group at position 1, a fluorine atom at position 2, and a methoxy group at position 4.

Key identifiers for this compound are essential for accurate sourcing and regulatory compliance.

-

InChI Key: AZYGOIQKPGPBTM-UHFFFAOYSA-N[1]

Chemical Structure:

Physicochemical Properties

Understanding the physical and chemical properties of (2-fluoro-4-methoxyphenyl)methanol is critical for its handling, storage, and application in synthetic protocols. The compound is typically a clear, colorless to light yellow liquid at room temperature.[3]

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥96-97% | [1][3] |

| Molecular Weight | 156.16 g/mol | [1] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Refractive Index (@ 20°C) | 1.5225 - 1.5275 | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| SMILES | COC1=CC(F)=C(CO)C=C1 | [1] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of (2-fluoro-4-methoxyphenyl)methanol involves the selective reduction of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.

Rationale for Synthetic Strategy

The choice of a reducing agent is paramount for the successful synthesis.

-

Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. Crucially, it does not reduce the aromatic ring or cleave the ether linkage under standard conditions, ensuring high chemoselectivity.

-

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less convenient due to their higher reactivity and stringent requirements for anhydrous conditions. The selectivity of NaBH₄ makes the workup procedure simpler and safer.

-

The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which serves to both dissolve the starting aldehyde and protonate the intermediate alkoxide to yield the final alcohol product.

Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzaldehyde

This protocol describes a standard procedure for the synthesis of (2-fluoro-4-methoxyphenyl)methanol.

Materials:

-

2-Fluoro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until gas evolution ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford (2-fluoro-4-methoxyphenyl)methanol as a clear liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of (2-fluoro-4-methoxyphenyl)methanol.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂) protons, the alcohol (-OH) proton, and the methoxy (-OCH₃) protons. The aromatic signals will exhibit complex splitting patterns due to coupling with the adjacent fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F).

-

¹⁹F NMR (Fluorine NMR): A single resonance will be observed, confirming the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.16.[4]

-

Infrared (IR) Spectroscopy: Key absorptions will include a broad peak around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), peaks around 2850-3000 cm⁻¹ (C-H stretches), and strong absorptions in the 1100-1300 cm⁻¹ region (C-O stretches of the ether and alcohol).

Reactivity and Applications in Drug Development

The reactivity of (2-fluoro-4-methoxyphenyl)methanol is governed by its functional groups. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various esters and ethers. The aromatic ring can undergo further electrophilic substitution, with the positions directed by the activating methoxy group and the deactivating (but ortho-, para-directing) fluorine atom.

This compound is a valuable building block in medicinal chemistry. The incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.[5] The 2-fluoro-4-methoxyphenyl motif appears in various patented chemical structures and is explored in the synthesis of new chemical entities for diverse therapeutic targets. Its utility lies in its ability to introduce a specific substitution pattern that can be critical for biological activity.

Safety and Handling

(2-Fluoro-4-methoxyphenyl)methanol is an irritant. Proper safety precautions must be observed during handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. PubChemLite - (2-fluoro-4-methoxyphenyl)methanol (C8H9FO2) [pubchemlite.lcsb.uni.lu]

- 5. jelsciences.com [jelsciences.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Key Reactive Sites of 2-Fluoro-4-methoxybenzyl Alcohol

Abstract

2-Fluoro-4-methoxybenzyl alcohol is a key substituted aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its synthetic utility stems from the distinct reactivity profiles of its three primary functional regions: the primary hydroxyl group, the benzylic carbon, and the electronically modulated aromatic ring. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a unique electronic landscape that dictates the molecule's behavior in various transformations. This guide provides an in-depth analysis of these reactive sites, elucidating the chemical principles that govern their transformations and offering field-proven experimental protocols for their functionalization.

Molecular Structure and Electronic Landscape

To understand the reactivity of this compound, one must first analyze its molecular architecture and the electronic contributions of its substituents. The molecule features a benzene ring substituted with a fluorine atom, a methoxy group, and a hydroxymethyl group.

The reactivity is primarily governed by the electronic effects of the fluorine and methoxy substituents on the aromatic ring and adjacent benzylic position.

-

Methoxy Group (-OCH₃): Located at the C4 position (para to the benzylic carbon), the methoxy group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but a very strong electron-donating resonance effect (+M) by donating a lone pair of electrons into the aromatic π-system. The resonance effect is dominant, significantly increasing the electron density of the ring, especially at the ortho and para positions.

-

Fluorine Atom (-F): Positioned at C2 (ortho to the benzylic carbon), fluorine exhibits a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M).[1] For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group overall in electrophilic aromatic substitution.[2]

The combination of a strong activating group (-OCH₃) and a deactivating group (-F) creates a nuanced reactivity map, which we will explore across the molecule's key sites.

Caption: Key reactive sites on this compound.

Reactions at the Hydroxyl Group

The primary alcohol functionality is a versatile handle for introducing a wide array of functional groups through esterification and etherification.

Esterification

The conversion of the hydroxyl group to an ester is a fundamental transformation, often employed for creating prodrugs, modifying solubility, or preparing intermediates for further coupling reactions. The reaction typically involves treating the alcohol with a carboxylic acid (or its more reactive derivatives like acid chlorides or anhydrides) under acidic or base-catalyzed conditions.[3][4]

Causality in Protocol Design: The direct esterification with a carboxylic acid is an equilibrium process.[5] To drive the reaction to completion, water, a byproduct, is typically removed. Alternatively, using a highly reactive acylating agent like an acid chloride with a non-nucleophilic base (e.g., pyridine or triethylamine) makes the reaction irreversible by scavenging the HCl byproduct.[4] The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) significantly accelerates the acylation.

Table 1: Representative Esterification Conditions

| Carboxylic Acid Derivative | Reagents | Catalyst | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | DMAP (cat.) | Dichloromethane (DCM) | >95% | [4] |

| Acetic Acid | H₂SO₄ (cat.) | None | Toluene (with Dean-Stark) | 80-95% | [5][6] |

| Benzoyl Chloride | Triethylamine | DMAP (cat.) | Dichloromethane (DCM) | >95% |[4] |

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxybenzyl Acetate

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.56 g, 10 mmol).

-

Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, 30 mL).

-

Base and Catalyst Addition: Add triethylamine (2.1 mL, 15 mmol) followed by a catalytic amount of DMAP (61 mg, 0.5 mmol).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (0.85 mL, 12 mmol) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (20 mL) and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Etherification

Ether synthesis from benzyl alcohols can be achieved through various methods, including Williamson ether synthesis (less common for this starting material) or, more directly, through acid-catalyzed condensation or reaction with alkylating agents.[7] Iron-catalyzed methods offer an eco-friendly alternative for the dehydration of benzyl alcohols to form symmetrical or unsymmetrical ethers.[8][9]

Causality in Protocol Design: Acid-catalyzed self-condensation requires elevated temperatures to drive off water. For forming unsymmetrical ethers, a more controlled approach is needed. Using an alkyl halide with a base (like NaH) to first deprotonate the alcohol is effective. Alternatively, reductive etherification of carbonyl compounds with the alcohol can be employed.[10] Catalytic methods using Lewis acids like iron(III) chloride can promote the reaction under milder conditions.[8][9]

Caption: Workflow for hydroxyl group functionalization.

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxybenzyl Methyl Ether

-

Reagent Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add a solution of this compound (1.56 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (0.75 mL, 12 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

-

Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford the target ether.

Reactions at the Benzylic Position

The benzylic carbon is activated towards radical reactions and oxidation due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance.[11][12]

Oxidation to Aldehyde

The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a crucial transformation in organic synthesis, as aldehydes are precursors to a vast range of other functional groups.[13] Over-oxidation to the carboxylic acid is a common side reaction that must be controlled.[14][15]

Causality in Protocol Design: A variety of reagents can achieve this transformation. Milder, selective oxidants are preferred to avoid forming the carboxylic acid.

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and highly selective reagent for oxidizing benzylic and allylic alcohols.[16] The reaction is heterogeneous and occurs on the surface of the solid reagent.

-

Palladium-based Catalysts: Catalytic systems, such as Pd-Zn/TiO₂, can achieve selective oxidation using molecular oxygen as the terminal oxidant, representing a green chemistry approach.[14]

-

Photocatalysis: Using visible light and a photocatalyst like Eosin Y with O₂ as the oxidant provides a mild and efficient method for benzylic alcohol oxidation.[17]

Table 2: Comparison of Oxidation Methods

| Reagent/System | Oxidant | Conditions | Selectivity for Aldehyde | Reference |

|---|---|---|---|---|

| Activated MnO₂ | Stoichiometric | Reflux in DCM or CHCl₃ | High | [16] |

| Eosin Y (photocatalyst) | O₂ | Visible light, room temp. | Excellent | [17] |

| Pd-Zn/TiO₂ | O₂ | 80-100 °C, Toluene | High | [14] |

| H₂O₂ / Catalyst | H₂O₂ | Various catalysts, mild temp. | Good to High |[18] |

Experimental Protocol: Oxidation using Activated Manganese Dioxide

-

Setup: To a 250 mL round-bottom flask, add this compound (1.56 g, 10 mmol) and dissolve it in dichloromethane (DCM, 100 mL).

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, ~10 g, ~115 mmol, ~10-12 equivalents).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite pad thoroughly with additional DCM.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-fluoro-4-methoxybenzaldehyde, which is often pure enough for subsequent steps. Further purification can be done via chromatography if necessary.

Benzylic Halogenation

Direct conversion of the benzylic alcohol to a benzyl halide (e.g., benzyl chloride or bromide) transforms the site into an excellent electrophile for Sₙ2 reactions.

Causality in Protocol Design: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective but can be harsh. A highly chemoselective method for chlorination uses 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and DMSO under neutral conditions, which is compatible with acid-sensitive functional groups.[19] For bromination, N-Bromosuccinimide (NBS) is typically used for radical substitution on a toluene derivative, but direct conversion from the alcohol is often done with agents like PBr₃ or HBr.

Reactions on the Aromatic Ring

The substituents on the ring dictate the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)